molecular formula C13H16FNO2 B2617267 Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate CAS No. 2248407-06-7

Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate

Cat. No.: B2617267
CAS No.: 2248407-06-7
M. Wt: 237.274
InChI Key: LWOOFZWQLXTMLV-RYUDHWBXSA-N
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Description

Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a fluorinated aromatic substituent at the 5-position and an ethyl ester group at the 2-position. The (2S,5S) stereochemistry imparts distinct conformational and electronic properties, making it relevant in medicinal chemistry and asymmetric synthesis . Pyrrolidine scaffolds are widely explored for their biological activity, particularly in targeting enzymes like proteases or kinases. The 4-fluorophenyl group enhances lipophilicity and may influence binding interactions in biological systems .

Properties

IUPAC Name

ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-2-17-13(16)12-8-7-11(15-12)9-3-5-10(14)6-4-9/h3-6,11-12,15H,2,7-8H2,1H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOOFZWQLXTMLV-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H](N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Ethyl 2S 5S 5 4 fluorophenyl pyrrolidine 2 carboxylate\text{Ethyl 2S 5S 5 4 fluorophenyl pyrrolidine 2 carboxylate}
  • Molecular Formula : C12_{12}H14_{14}FNO2_2
  • Molecular Weight : 225.24 g/mol

This compound features a pyrrolidine ring with a carboxylate and a fluorophenyl substituent, which are essential for its biological activity.

This compound has been studied for its role as a potential agonist in various biological pathways. Its structural properties suggest that it may interact with specific receptors or enzymes, leading to various pharmacological effects.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, in studies involving murine models, compounds with similar structures demonstrated significant tumor growth inhibition. One study reported that a related compound showed up to 100% regression in tumor size when administered at specific dosages .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored. In vitro studies have shown that derivatives of pyrrolidine compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, certain derivatives exhibited selectivity indices indicating their potency against COX-2 compared to COX-1 .

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound and its analogs:

StudyFindings
Study 1Showed significant inhibition of tumor growth in xenograft models with related compounds achieving over 80% regression .
Study 2Investigated anti-inflammatory effects, reporting that certain derivatives had minimal degenerative changes in histopathological examinations .
Study 3Evaluated the binding affinity to MDM2, noting high potency and cellular activity in various cancer cell lines .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrrolidine Core

Key structural analogues differ in aromatic substituents, ester groups, or stereochemistry.

Compound Name Substituent (Position) Ester Group Melting Point (°C) [α]D (Solvent) Key Reference
Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate 4-Fluorophenyl (5) Ethyl N/A N/A
(2R,5S)-Ethyl 5-{[(S)-1-hydroxy-3-phenylpropan-2-yl]carbamoyl}pyrrolidine-2-carboxylate Phenylpropanol (5) Ethyl 71–73 -3.6° (DMSO)
Methyl (2S,5S)-5-[(tert-Boc-amino)methyl]pyrrolidine-2-carboxylate tert-Boc-aminomethyl (5) Methyl N/A N/A
Methyl (2S,5S)-1-benzyl-5-(dimethylcarbamoyl)pyrrolidine-2-carboxylate Dimethylcarbamoyl (5) Methyl N/A N/A
Ethyl (3R,5S,E)-7-[4-(4-fluorophenyl)...hept-6-enoate 4-Fluorophenyl (pyrimidine) Ethyl N/A N/A

Key Observations :

  • Aromatic Substituents: The 4-fluorophenyl group (target compound) enhances metabolic stability compared to non-fluorinated analogues (e.g., phenylpropanol in ). Bromophenyl derivatives (e.g., 3-bromophenyl in ) may exhibit altered steric effects.
  • Ester Groups : Methyl esters (e.g., ) typically show faster hydrolysis rates than ethyl esters, impacting bioavailability.
Stereochemical and Conformational Differences
  • Diastereomers : The (2S,5S) configuration in the target compound contrasts with (2R,5S) diastereomers (e.g., ), which exhibit distinct NMR shifts (e.g., δH 1.28 ppm for ethyl group) and optical rotation ([α]D = -3.6°).
  • Enantiomeric Purity: Methyl (2S,3S,4R,5S)-3-Boc-amino-4-nitro-5-(p-tolyl)pyrrolidine-2-carboxylate () has a low enantiomeric excess (35% ee), highlighting challenges in stereoselective synthesis compared to the target compound’s defined (2S,5S) configuration.

Key Observations :

  • Hydrogenation (e.g., ) is a robust method for pyrrolidine synthesis but requires careful control to preserve stereochemistry.
  • Low yields in cycloaddition routes () suggest limitations in scalability compared to hydrogenation-based approaches.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate, and what analytical methods validate its stereochemical purity?

  • Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution to establish the (2S,5S) configuration. Key steps include:

  • Ring-closing metathesis or Mannich reactions to form the pyrrolidine core .
  • Fluorophenyl group introduction via Suzuki-Miyaura coupling or Friedel-Crafts alkylation .
  • Stereochemical validation using chiral HPLC (e.g., Chiralpak columns) and NMR spectroscopy (e.g., NOE experiments) .
  • X-ray crystallography for absolute configuration confirmation, as demonstrated in related pyrrolidine derivatives .

Q. How can researchers optimize reaction yields for introducing the 4-fluorophenyl substituent into the pyrrolidine scaffold?

  • Methodological Answer : Yield optimization involves:

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance aryl halide reactivity .
  • Temperature control : Reactions often proceed at 80–100°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the product .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity and stereochemical outcomes of this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models transition states for asymmetric reactions (e.g., enantioselective cyclization) .
  • Molecular docking : Predicts binding affinities for biological targets (e.g., enzyme inhibition studies) .
  • Reaction path search algorithms : Tools like GRRM or Gaussian optimize reaction conditions by simulating intermediates .

Q. How can contradictory data in stereochemical assignments be resolved for pyrrolidine-based compounds?

  • Methodological Answer : Contradictions arise from overlapping NMR signals or impure intermediates. Resolution strategies include:

  • Diastereomeric salt formation : Use chiral resolving agents (e.g., tartaric acid) .
  • Advanced NMR techniques : 2D-COSY and HSQC to resolve signal overlap .
  • Single-crystal X-ray diffraction : Definitive confirmation of stereochemistry .

Q. What safety protocols are critical when handling fluorinated pyrrolidine derivatives, and how do degradation products impact experimental reproducibility?

  • Methodological Answer :

  • Safety measures :
  • Use fume hoods and gloveboxes to avoid inhalation/contact .
  • Store under inert gas (argon) to prevent hydrolysis .
  • Degradation monitoring :
  • LC-MS detects hydrolyzed products (e.g., free carboxylic acids) .
  • Thermogravimetric analysis (TGA) identifies thermal decomposition thresholds .

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